Ethyl 4-[2-(4-isopropylphenyl)-3,4-dioxocyclobut-1-en-1-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{3,4-DIOXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound featuring a piperazine ring, a cyclobutene ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3,4-DIOXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Cyclobutene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Piperazine Ring: This step involves the reaction of the cyclobutene intermediate with piperazine under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutene ring, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used in the presence of a base.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
ETHYL 4-{3,4-DIOXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of ETHYL 4-{3,4-DIOXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{3,4-DIOXO-2-[4-(METHYL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-{3,4-DIOXO-2-[4-(ETHYL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE
Uniqueness
ETHYL 4-{3,4-DIOXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOBUT-1-EN-1-YL}PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-[3,4-dioxo-2-(4-propan-2-ylphenyl)cyclobuten-1-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-4-26-20(25)22-11-9-21(10-12-22)17-16(18(23)19(17)24)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3 |
InChI Key |
SWZMKMTXZAWLIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)C2=O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.